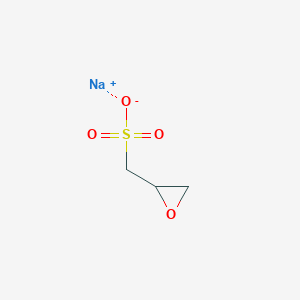

Sodium 2,3-epoxypropane-1-sulphonate

Description

Sodium 2,3-epoxypropane-1-sulphonate (CAS: Not explicitly provided in evidence) is a sulfonated epoxy compound characterized by its reactive epoxide ring and sulfonate group. The epoxide group confers reactivity for ring-opening reactions, while the sulfonate moiety enhances water solubility and ionic interactions .

Properties

CAS No. |

1193-15-3 |

|---|---|

Molecular Formula |

C3H6NaO4S |

Molecular Weight |

161.13 g/mol |

IUPAC Name |

sodium;oxiran-2-ylmethanesulfonate |

InChI |

InChI=1S/C3H6O4S.Na/c4-8(5,6)2-3-1-7-3;/h3H,1-2H2,(H,4,5,6); |

InChI Key |

XBYBHJQIRJAXNF-UHFFFAOYSA-N |

SMILES |

C1C(O1)CS(=O)(=O)[O-].[Na+] |

Isomeric SMILES |

C1C(O1)CS(=O)(=O)[O-].[Na+] |

Canonical SMILES |

C1C(O1)CS(=O)(=O)O.[Na] |

Other CAS No. |

1193-15-3 |

Synonyms |

sodium 2,3-epoxypropane-1-sulphonate |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Stoichiometry

The synthesis begins with the addition of sodium bisulfite to epichlorohydrin, initiating a nucleophilic attack on the less substituted carbon of the epoxy ring. This step forms a chlorohydrin intermediate, which subsequently undergoes sulfonation and dehydrohalogenation to yield the final product. The overall reaction can be summarized as:

Critical parameters include:

Laboratory-Scale Procedure

A representative protocol from industrial literature involves the following steps:

-

Mixing reagents : Sodium bisulfite (294.0 g, 2.83 mol) and sodium sulfite (84.0 g, 0.67 mol) are dissolved in water (514 mL).

-

Controlled addition : Epichlorohydrin (250.0 g, 2.70 mol) is added dropwise over 6 hours at <20°C.

-

Precipitation and isolation : The product precipitates upon cooling to 5°C, yielding 424.0 g (82%) of this compound after filtration and drying.

Table 1: Key Reaction Parameters and Outcomes

Alternative Method: Thionyl Chloride-Mediated Sulfonation

A patent-published approach introduces thionyl chloride (SOCl₂) as a sulfonating agent, enabling the synthesis of sulfonate derivatives under anhydrous conditions. While less common than the aqueous route, this method offers advantages in controlling sulfonate group placement.

Reaction Steps and Conditions

-

Epoxidation : Fatty alcohol polyethenoxy ethers are treated with a base to form epoxy intermediates.

-

Sulfonation : The epoxy intermediate reacts with SOCl₂ and pyridine at 70–100°C for 3–10 hours, followed by neutralization with sodium hydroxide.

-

Purification : Excess SOCl₂ is removed via减压 distillation, and the product is isolated through vacuum drying.

Table 2: Thionyl Chloride Method Optimization

Industrial-Scale Production Strategies

Large-scale manufacturing of this compound requires modifications to laboratory protocols to address heat dissipation, mixing efficiency, and cost-effectiveness.

Continuous Flow Reactor Design

Industrial plants employ continuous flow reactors to maintain precise temperature control (50–120°C) and pressure (0.30–0.60 MPa). Key features include:

Catalyst Optimization

The use of heterogeneous catalysts like sodium hydroxide-coated alumina (平均粒径 200 nm–200 μm) improves reaction kinetics by providing a high surface area for sulfite-epoxide interactions. This approach reduces reaction times by 30% compared to homogeneous catalysis.

Yield Optimization and Troubleshooting

Common Side Reactions and Mitigation

Chemical Reactions Analysis

Types of Reactions: Sodium 2,3-epoxypropane-1-sulphonate undergoes various chemical reactions, including:

Nucleophilic Substitution: The epoxy group is highly reactive towards nucleophiles, leading to ring-opening reactions.

Oxidation and Reduction: The sulfonate group can participate in redox reactions under specific conditions.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the epoxy group.

Oxidizing Agents: Hydrogen peroxide and other peroxides can oxidize the sulfonate group.

Reducing Agents: Sodium borohydride and other hydrides can reduce the sulfonate group.

Major Products Formed:

Ring-Opened Products: Reaction with nucleophiles results in the formation of various alcohols, amines, and thiols.

Oxidized and Reduced Products: Depending on the reagents used, the sulfonate group can be converted into sulfonic acids or sulfides

Scientific Research Applications

Chemistry

- Building Block for Organosulfur Compounds : Sodium 2,3-epoxypropane-1-sulphonate serves as a crucial intermediate in the synthesis of complex organosulfur compounds. Its ability to undergo nucleophilic substitutions allows for the formation of various derivatives that are useful in organic synthesis.

Biology

- Biochemical Studies : The compound is utilized in biochemical research to explore enzyme mechanisms and protein modifications. Its reactivity towards nucleophiles enables it to form covalent bonds with proteins, facilitating studies on enzyme activity and inhibition.

- Cellular Redox Reactions : The sulfonate group can participate in redox reactions, influencing cellular redox balance and signaling pathways. This property makes it valuable for investigating oxidative stress and related biological processes.

Industrial Applications

- Surfactants and Detergents : this compound is employed in the formulation of surfactants and detergents due to its amphiphilic nature. It enhances the cleaning efficiency of products by reducing surface tension and improving wetting properties.

Table 1: Applications Overview

| Application Area | Specific Use | Impact |

|---|---|---|

| Chemistry | Synthesis of organosulfur compounds | Facilitates complex organic reactions |

| Biology | Enzyme mechanism studies | Aids in understanding protein dynamics |

| Industry | Surfactant production | Enhances cleaning efficacy |

Case Study: Enzyme Inhibition Studies

In a study examining the effects of this compound on enzyme activity, researchers found that the compound effectively inhibited specific enzymes through covalent modification. This was demonstrated using various nucleophiles that reacted with the epoxy group, leading to significant changes in enzyme kinetics.

Mechanism of Action

The mechanism of action of sodium 2,3-epoxypropane-1-sulphonate involves its reactivity towards nucleophiles and its ability to undergo redox reactions. The epoxy group can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to modifications that affect their activity. The sulfonate group can participate in redox reactions, influencing cellular redox balance and signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following sulfonates and sulfonic acid derivatives share functional or structural similarities with sodium 2,3-epoxypropane-1-sulphonate:

Sodium 3-Hydroxypropane-3-Sulphonate

- CAS No.: Not explicitly provided, but referenced in .

- Structure : Contains a hydroxyl (-OH) and sulfonate (-SO₃⁻) group on adjacent carbons.

- Key Differences : Lacks the epoxide ring, making it less reactive toward nucleophilic ring-opening reactions.

- Applications : Used in organic synthesis and as an intermediate for sulfonamide derivatives. highlights its distinction from acetone sodium bisulphite, confirming its unique reactivity profile .

Sodium 2,3-Dimercapto-1-Propanesulfonate

- CAS No.: 4076-02-2 ().

- Structure : Features two thiol (-SH) groups and a sulfonate group.

- Key Differences : The thiol groups enable heavy metal chelation (e.g., mercury detoxification), unlike the epoxide group in the target compound.

- Applications : Used in medical treatments for heavy metal poisoning () and as a biochemical reagent .

Sodium 3-Chloro-2-Hydroxypropane-1-Sulfonate

- CAS No.: 126-83-0 ().

- Structure : Contains a hydroxyl and chlorine substituent adjacent to the sulfonate group.

- Key Differences : Chlorine substituent increases electrophilicity, enabling substitution reactions, whereas the epoxide group favors ring-opening mechanisms.

- Applications : Intermediate in synthesizing surfactants or pharmaceuticals .

Sodium 2-Methylprop-2-ene-1-Sulphonate

- CAS No.: 1561-92-8 ().

- Structure : A sulfonated alkene with a methyl substituent.

- Key Differences : The double bond allows polymerization (e.g., in ion-exchange resins), contrasting with the epoxide’s reactivity.

- Safety Profile: Classified as non-hazardous under CLP regulations (), suggesting lower toxicity compared to epoxy derivatives .

Sodium 1-Heptanesulfonate and Sodium 1-Hexanesulfonate

- CAS No.: 22767-50-6 (Heptanesulfonate), 2832-45-3 (Hexanesulfonate) ().

- Structure : Linear alkyl sulfonates with varying chain lengths.

- Key Differences : Lack functional groups (e.g., epoxide, hydroxyl), limiting their reactivity.

- Applications : Primarily used as ion-pairing agents in chromatography or surfactants .

Comparative Data Table

Research Findings and Implications

- Reactivity : this compound’s epoxide group offers unique reactivity for crosslinking or functionalization, unlike alkyl sulfonates (e.g., 1-heptanesulfonate) .

- Applications : Thiol-containing analogs (e.g., 2,3-dimercapto-1-propanesulfonate) excel in medical applications, while epoxy derivatives are more suited for industrial polymer synthesis .

Q & A

Q. What are the foundational synthetic pathways for Sodium 2,3-epoxypropane-1-sulphonate, and how can reaction conditions influence yield?

Q. What analytical techniques are most reliable for characterizing this compound purity and structural integrity?

- Nuclear Magnetic Resonance (NMR): ¹H NMR detects epoxy protons (δ 3.1–3.5 ppm) and sulfonate group proximity (splitting patterns). ¹³C NMR confirms sulfonate attachment (C-SO₃⁻ at ~50 ppm) .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 210 nm) resolve sulfonate impurities. Retention times should align with standards (e.g., sodium 1-hexanesulfonate, as in ).

- Melting Point Analysis: Sharp melting points near 260°C (similar to Sodium 3-hydroxypropane-1-sulphonate) indicate purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Conflicting NMR or IR spectra often arise from stereochemical ambiguity or hydrate formation. Methodological solutions include:

- Variable Temperature NMR: Identify dynamic equilibria (e.g., epoxide ring-opening at high temps).

- X-ray Crystallography: Resolve absolute configuration if single crystals form (see analogous sulfonate structures in ).

- Isotopic Labeling: Track oxygen exchange in sulfonate groups using ¹⁸O-labeled water during synthesis .

Q. What experimental design strategies mitigate epoxide ring instability during kinetic studies?

Epoxide rings are sensitive to nucleophiles (e.g., water) and pH shifts. Strategies include:

- Buffered Reaction Media: Use phosphate buffers (pH 6–7) to stabilize intermediates.

- Low-Temperature Quenching: Halt reactions at –20°C to preserve ring integrity before analysis.

- Inert Atmosphere: Conduct reactions under nitrogen/argon to prevent oxidative degradation .

Q. How do computational models predict the environmental persistence of this compound?

Apply quantitative structure-activity relationship (QSAR) models to assess biodegradability and bioaccumulation. Key parameters:

- LogP Values: Low hydrophobicity (e.g., XlogP ≈ 1, as in ) suggests limited bioaccumulation.

- PBT/vPvB Assessments: Compare with regulatory thresholds (e.g., EU REACH criteria in ).

Example Computational Output

| Parameter | Predicted Value | Regulatory Threshold |

|---|---|---|

| LogKow | 0.8 | <3.0 (non-bioaccumulative) |

| Half-life (soil) | 30 days | >120 days (non-persistent) |

Methodological Notes

- Safety Protocols: Follow GHS guidelines for sulfonates (e.g., wear N95 masks, gloves; avoid inhalation ).

- Data Validation: Cross-reference HPLC results with ion chromatography to confirm sulfonate content .

- Contradiction Management: Replicate studies under standardized conditions (e.g., fixed humidity for hygroscopic samples ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.